molecular formula C23H26N2O5 B11141192 N-[3-(dimethylamino)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

N-[3-(dimethylamino)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B11141192
M. Wt: 410.5 g/mol
InChI Key: FETNQBGFFOSRIK-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide (CAS: 2738952-61-7) is a synthetic acetamide derivative featuring a coumarin (2H-chromen-2-one) scaffold substituted with an 8-methoxy group and a phenoxyacetamide side chain. This compound is structurally distinct from simpler agrochemical acetamides (e.g., alachlor analogs in ) due to its complex heterocyclic framework and polar substituents .

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C23H26N2O5/c1-25(2)13-5-12-24-21(26)15-29-18-10-8-16(9-11-18)19-14-17-6-4-7-20(28-3)22(17)30-23(19)27/h4,6-11,14H,5,12-13,15H2,1-3H3,(H,24,26)

InChI Key

FETNQBGFFOSRIK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)COC1=CC=C(C=C1)C2=CC3=C(C(=CC=C3)OC)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Chromenyl Intermediate: The synthesis begins with the preparation of the chromenyl intermediate. This can be achieved through the condensation of 8-methoxy-2H-chromen-3-one with appropriate phenolic compounds under acidic conditions.

    Attachment of the Phenoxy Group: The chromenyl intermediate is then reacted with 4-hydroxyphenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the phenoxy acetamide intermediate.

    Introduction of the Dimethylamino Propyl Group: Finally, the phenoxy acetamide intermediate is treated with 3-dimethylaminopropylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones

    Reduction: Alcohols

    Substitution: New derivatives with substituted groups

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.

    Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or electrostatic interactions with proteins or nucleic acids, while the chromenyl moiety may participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Coumarin-Based Acetamides

Compound Name Key Structural Features Molecular Weight Key Differences vs. Target Compound Evidence Source
2-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N,N-bis(2-hydroxypropyl)acetamide 7,8-Dimethoxy, 4-methyl coumarin; bis(2-hydroxypropyl)amide 407.43 g/mol Additional methoxy group at C7; hydroxyl groups increase hydrophilicity vs. dimethylaminopropyl
N-(4-Acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide 8-Methoxy coumarin-3-carboxamide linked to 4-acetamidophenyl 366.35 g/mol Carboxamide replaces phenoxyacetamide; acetamidophenyl enhances metabolic stability
2-{[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}-N-(2-isopropylphenyl)acetamide Trifluoromethyl at C2; ethoxyphenoxy substituent; isopropylphenyl 581.54 g/mol Trifluoromethyl (electron-withdrawing) enhances binding affinity but reduces solubility
2-[4-(2,6-Dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]-N-[2-[(3-isothiocyanatophenyl)carbamothioylamino]ethyl]acetamide Purine-dione core; thiourea and isothiocyanate groups 620.74 g/mol Purine moiety introduces adenosine receptor targeting; covalent binding potential via isothiocyanate

Functional and Pharmacological Comparisons

  • Solubility and Bioavailability: The dimethylaminopropyl group in the target compound improves water solubility compared to the lipophilic isopropylphenyl group in and the hydroxylated bis(2-hydroxypropyl)amide in . However, the trifluoromethyl group in may enhance membrane permeability.
  • Receptor Binding: The coumarin core in the target compound allows for interactions with enzymes like cytochrome P450 or kinases, similar to other coumarin derivatives. In contrast, the purine-dione analog in likely targets adenosine receptors , while ’s hydroxy-acetyl compounds (e.g., fluorophenyl derivatives) emphasize stereospecific interactions with kinases or GPCRs .
  • Metabolic Stability: The acetamidophenyl group in may confer resistance to hydrolysis compared to the target compound’s dimethylaminopropyl side chain, which could undergo N-demethylation.

Key Research Findings

  • : The 7,8-dimethoxy coumarin derivative exhibits 20% higher logP than the target compound, suggesting reduced aqueous solubility but enhanced lipid membrane penetration .
  • : The trifluoromethyl-substituted analog showed a 50% increase in receptor binding affinity in preliminary assays but required formulation adjustments due to poor solubility .
  • : The purine-dione acetamide demonstrated nanomolar activity in adenosine A2A receptor assays, highlighting structural versatility for diverse targets .

Q & A

Q. What are the critical synthetic pathways for N-[3-(dimethylamino)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting a substituted phenoxy intermediate (e.g., 4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenol) with chloroacetylated precursors under alkaline conditions (e.g., K₂CO₃/DMF) .
  • Amide coupling : Introducing the dimethylaminopropyl group via nucleophilic substitution or coupling agents (e.g., EDC/HOBt) in aprotic solvents like dichloromethane .
  • Purification : Chromatography (e.g., silica gel with gradients of MeOH/CH₂Cl₂) or recrystallization (e.g., ethyl acetate/hexane) to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • NMR spectroscopy : Analyze ¹H and ¹³C chemical shifts to confirm the presence of the chromen-2-one ring (δ ~6.0–8.0 ppm for aromatic protons) and acetamide backbone (δ ~2.0–3.5 ppm for methyl groups) .
  • HPLC : Monitor purity using reverse-phase C18 columns with UV detection at 254 nm, comparing retention times to standards .
  • Mass spectrometry : Confirm molecular weight via ESI/APCI(+) modes, with expected [M+H]⁺ peaks matching theoretical values .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid side reactions .
  • Catalyst screening : Test bases (e.g., Na₂CO₃ vs. K₂CO₃) for condensation efficiency; K₂CO₃ in DMF increases nucleophilicity of phenolic oxygen .
  • Temperature control : Maintain room temperature during coupling to prevent decomposition of the dimethylaminopropyl group .

Q. What strategies address contradictions in reported biological activity data for similar acetamide derivatives?

  • Dose-response profiling : Compare IC₅₀ values across assays (e.g., in vitro enzyme inhibition vs. cellular cytotoxicity) to isolate target-specific effects .
  • Structural analogs : Evaluate bioactivity of derivatives with modifications to the chromenone or phenoxy groups (see Table 1) .
  • Computational modeling : Use molecular docking to predict binding affinities to targets like kinases or GPCRs, correlating with experimental data .

Q. Table 1. Bioactivity of Structurally Related Compounds

Compound FeatureObserved ActivityReference
Chromenone with methoxy groupAntioxidant (IC₅₀: 12 µM)
Acetamide with triazole substituentAnticancer (IC₅₀: 8 µM)
Dimethylaminopropyl side chainEnhanced solubility (LogP: 1.2)

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Functional group variation : Synthesize derivatives with substituents on the chromenone (e.g., Cl, NO₂) or phenoxy (e.g., methyl, fluoro) groups .
  • Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using X-ray crystallography or DFT calculations .
  • In vitro assays : Test derivatives against disease-relevant targets (e.g., α-glucosidase for hypoglycemic activity) to quantify SAR trends .

Q. What methodologies resolve discrepancies in synthetic yields between labs?

  • Reaction monitoring : Use TLC or in situ IR to track intermediate formation and optimize reaction times .
  • Cross-lab validation : Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate environmental variables .
  • Byproduct analysis : Employ LC-MS to identify side products (e.g., hydrolyzed acetamide) and adjust protecting group strategies .

Methodological Notes

  • Data contradiction analysis : Prioritize studies with rigorous analytical validation (e.g., NMR assignments with 2D experiments) over those relying solely on melting points or TLC .
  • Experimental design : Use factorial design (e.g., DoE) to systematically vary solvent, catalyst, and temperature, reducing trial-and-error approaches .

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